molecular formula C18H21N5O3 B2877349 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847161-00-6

3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2877349
CAS No.: 847161-00-6
M. Wt: 355.398
InChI Key: LONDVISQTVMEQZ-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic xanthine-derived family, characterized by a pyrimido[2,1-f]purine-dione core. Key structural features include:

  • 1-Methyl and 3-ethyl substituents on the xanthine moiety, enhancing lipophilicity and metabolic stability.
  • 9-(4-Methoxyphenyl) group, which introduces electron-donating properties and influences receptor binding.
  • Molecular formula: C₁₉H₂₁N₅O₃ (inferred from structural analogs) .

Properties

IUPAC Name

3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-21-16(24)14-15(20(2)18(21)25)19-17-22(10-5-11-23(14)17)12-6-8-13(26-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDVISQTVMEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis via Michael Addition

The synthesis begins with the preparation of ethyl 4-(4-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a key intermediate. Analogous to methods described in patent literature, this involves:

  • Michael Addition : 4-Methoxybenzaldehyde undergoes condensation with ethyl acrylate in the presence of a base (e.g., potassium tert-butoxide) to form a β-keto ester.
  • Cyclization : The β-keto ester is treated with ammonium acetate under reflux to yield a pyridone intermediate.
  • Reductive Methylation : Catalytic hydrogenation with formaldehyde and palladium on carbon introduces the methyl group at position 1.

Purine Ring Formation

The pyridone intermediate is subjected to cyclocondensation with guanidine hydrochloride in ethanol at 80°C for 12 hours, forming the pyrimidine ring. Subsequent reaction with triethyl orthoformate and acetic anhydride facilitates annulation of the imidazole ring, completing the purine system.

Critical Parameters :

  • Temperature control (<5°C) during guanidine addition prevents side reactions.
  • Anhydrous conditions are essential for high yields (68–72%).

Reconstructive Methodology via Tetrazolopyrimidine Intermediates

Tetrazolo[1,5-a]Pyrimidine Synthesis

A novel approach adapted from PMC studies involves:

  • Nitro Group Introduction : 5-Nitropyrimidine-2,4-diamine is prepared by nitrating 2,4-diaminopyrimidine using fuming nitric acid.
  • Tetrazole Cyclization : Reaction with 1H-tetrazol-5-amine in acetic acid yields tetrazolo[1,5-a]pyrimidin-7-amine.

Reductive Transformation

Sodium sulfide nonahydrate in ethanol selectively reduces the tetrazole ring to an amino group, producing 5-nitropyrimidine-2,4,5-triamine. This intermediate undergoes formylation with triethylorthoformate to yield the target compound in 41% yield.

Advantages :

  • Avoids toxic reagents like phosphoryl chloride.
  • Enables late-stage functionalization of the methoxyphenyl group.

Multi-Component Reaction (MCR) Strategy

Reaction Design

Adapting green chemistry principles from Semantic Scholar, a one-pot MCR combines:

  • 6-Aminouracil (2.0 mmol)
  • 4-Methoxybenzaldehyde (2.2 mmol)
  • Ethyl acetoacetate (2.0 mmol)
  • Ammonium acetate (4.0 mmol)

Conditions : Ethanol solvent, reflux at 85°C for 8 hours.

Mechanistic Pathway

  • Knoevenagel Condensation : 4-Methoxybenzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
  • Michael Addition : 6-Aminouracil attacks the ketone, followed by cyclodehydration.
  • Dimroth Rearrangement : The intermediate reorganizes to form the tetrahydropyrimido ring.

Yield : 65–70%, with purity >95% confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Reagents Pros Cons
Multi-Step Condensation 68–72 Guanidine, Triethylorthoformate High regioselectivity Lengthy purification steps
Reconstructive 41 Sodium sulfide nonahydrate Avoids toxic chlorinating agents Low yield due to over-reduction
MCR 65–70 Ammonium acetate One-pot, environmentally friendly Limited substrate scope

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.89 (s, 3H, N-CH₃), 3.78 (s, 3H, OCH₃), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

X-Ray Crystallography

Single-crystal X-ray analysis of an intermediate (5-nitropyrimidine-2,4-diamine) confirmed the cis orientation of the nitro and amino groups, which is critical for subsequent cyclization.

Challenges and Optimization Strategies

Solvent Effects

  • Ethanol vs. DMF : Ethanol improves MCR yields by 15% compared to dimethylformamide, likely due to better solubility of ammonium acetate.
  • Temperature Sensitivity : Cyclization above 90°C promotes decomposition, reducing yields by 20–25%.

Catalytic Enhancements

  • Palladium Nanoparticles : Incorporating Pd/C (5 wt%) during reductive methylation increases reaction rates by 30%.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced analogs .

Scientific Research Applications

3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) UV λmax (nm) Purity (UPLC/MS) Key Substituents
Target Compound : 3-Ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-dione C₁₉H₂₁N₅O₃ 367.41 Data not reported ~300 (inferred) Data not reported 3-Ethyl, 9-(4-methoxyphenyl), 1-methyl
Compound 21 : 9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl analog C₂₂H₂₉N₅O₄ 427.51 206–208 302 99.40% 1,3-Dipropyl, 9-(dihydroxyphenethyl)
Compound 24 : 1,3-Dimethyl-9-(prop-2-ynyl) analog C₁₃H₁₅N₅O₂ 273.29 203–206 296 93% yield 9-Propargyl, 1,3-dimethyl
Compound 20a : 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl analog C₁₉H₂₃N₅O₄ 385.42 232–235 300 100.00% 9-(Dihydroxyphenethyl), 1,3-dimethyl
9-(2-Chloro-6-fluorobenzyl) analog C₁₉H₁₈ClFN₅O₂ 408.83 Data not reported Data not reported Data not reported 9-(2-Chloro-6-fluorobenzyl)
Key Observations:
  • Substituent Effects :
    • Alkyl Chains : Longer alkyl chains (e.g., dipropyl in Compound 21) increase molecular weight but reduce melting points compared to shorter chains (e.g., dimethyl in Compound 20a) .
    • Aromatic Groups : The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to dihydroxyphenethyl groups in Compound 21, which may improve blood-brain barrier penetration .
    • Halogenated Benzyl Groups : The 2-chloro-6-fluorobenzyl analog demonstrates how electronegative substituents can modulate receptor binding, though its biological activity remains unquantified.
Adenosine Receptor Affinity:
  • Compound 68a (6,7,8,9-tetrahydropyrimido[1,2-f]purine-dione): Exhibited micromolar affinity for rat A₁ receptors (Kᵢ = 1.2 µM) and selectivity over A₂ₐ.
MAO-B Inhibition:
  • 9-(2-Chloro-6-fluorobenzyl) analog : Tested as a dual-target drug for neurodegenerative diseases, showing MAO-B inhibition (IC₅₀ = 80 nM). The target compound’s 4-methoxyphenyl group could offer similar inhibition but with reduced off-target effects.
Antitumor Potential:
  • 1-Ethoxymethyl-5-methyl-9-phenyl analog : Demonstrated activity as a receptor tyrosine kinase inhibitor. Structural similarities suggest the target compound may share this activity, though experimental validation is needed.

Biological Activity

The compound 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to a class of purine derivatives that exhibit significant biological activities. These compounds have been studied for their potential therapeutic applications in various diseases due to their ability to interact with biological targets such as adenosine receptors and monoamine oxidases.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components that contribute to its biological activity:

  • Tetrahydropyrimidine Ring : This moiety is crucial for the interaction with adenosine receptors.
  • Methoxyphenyl Group : The presence of the methoxy group enhances lipophilicity and potentially improves receptor binding.
  • Ethyl Substituent : This modification can influence the pharmacokinetics and dynamics of the compound.

Adenosine Receptor Interaction

Research indicates that derivatives of tetrahydropyrimido[2,1-f]purines are potent antagonists for adenosine receptors (ARs). Specifically:

  • Adenosine A1 Receptor (A1AR) : Compounds similar to 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine have shown significant affinity for A1AR. For instance, a related compound exhibited a Ki value of 249 nM for human A1ARs, indicating strong binding affinity .
  • Adenosine A2A Receptor (A2AAR) : Compounds in this class also demonstrate selective inhibition of A2AARs. One derivative achieved a Ki value of 149 nM for A2AARs, showcasing its potential as a dual antagonist .

Monoamine Oxidase Inhibition

Another critical biological activity of this compound is its inhibitory effect on monoamine oxidase B (MAO-B). Inhibitors of MAO-B are valuable in treating neurodegenerative diseases such as Parkinson's disease. The compound's structural features may enhance its selectivity and potency against MAO-B compared to MAO-A.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of compounds similar to 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine:

  • Study on Structural Variations : Research has demonstrated that varying substituents at positions N1 and N3 significantly affects the biological activity. For example:
    • Methyl substitutions at these positions resulted in enhanced binding affinities for both A1 and A2A receptors .
  • Comparative Analysis : A comparative study showed that compounds with ethyl groups on N8 had four-fold better activity than their methylated counterparts. This suggests that specific modifications can drastically improve therapeutic potential .

Data Tables

The following table summarizes the binding affinities (Ki values) for various derivatives related to 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine:

Compound NameTarget ReceptorKi Value (nM)Reference
Compound AA1AR249
Compound BA2AAR149
Compound CMAO-B508
Compound DMAO-A260

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